molecular formula C28H32N2O2 B12704016 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol CAS No. 83949-66-0

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol

Cat. No.: B12704016
CAS No.: 83949-66-0
M. Wt: 428.6 g/mol
InChI Key: MUCOJCWLAZJKRA-VHEBQXMUSA-N
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Description

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a complex organic compound with a unique structure that includes an indole core, a vinyl group, and an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The vinyl group can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The ethoxyphenyl substituent can be added through a nucleophilic substitution reaction, where an ethoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

83949-66-0

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(E)-2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-1,3,3-trimethylindol-2-ol

InChI

InChI=1S/C28H32N2O2/c1-5-32-24-16-12-22(13-17-24)20-29-23-14-10-21(11-15-23)18-19-28(31)27(2,3)25-8-6-7-9-26(25)30(28)4/h6-19,29,31H,5,20H2,1-4H3/b19-18+

InChI Key

MUCOJCWLAZJKRA-VHEBQXMUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)/C=C/C3(C(C4=CC=CC=C4N3C)(C)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C=CC3(C(C4=CC=CC=C4N3C)(C)C)O

Origin of Product

United States

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